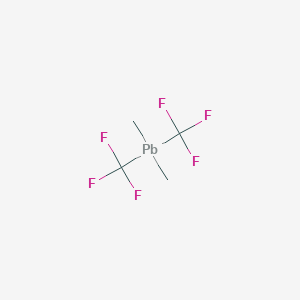
lithium;2,2-difluoroethenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2,2-difluoroethenoxybenzene is a chemical compound that has garnered attention due to its unique properties and potential applications. This compound is characterized by the presence of lithium and a difluoroethenoxybenzene moiety, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,2-difluoroethenoxybenzene typically involves the reaction of 2,2-difluoroethenoxybenzene with a lithium reagent. One common method is the reaction of 2,2-difluoroethenoxybenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2,2-difluoroethenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethenoxybenzene oxides, while reduction can produce the corresponding alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Lithium;2,2-difluoroethenoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which lithium;2,2-difluoroethenoxybenzene exerts its effects involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various enzymatic activities and signaling pathways, while the difluoroethenoxybenzene moiety can interact with biological macromolecules, leading to changes in their structure and function. These interactions can result in a range of biological effects, including modulation of cellular signaling, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium poly carbon monofluoride (LiCFX)
- Lithium manganese dioxide (LiMnO2)
- Lithium iron disulfate (LiFeS2)
- Lithium sulfur dioxide (LiSO2)
- Lithium thionyl chloride (LiSOCl2)
Uniqueness
Lithium;2,2-difluoroethenoxybenzene is unique due to the presence of both lithium and the difluoroethenoxybenzene moiety. This combination imparts distinct chemical and physical properties that are not observed in other similar compounds. For example, the difluoroethenoxy group can enhance the compound’s stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
65566-49-6 |
|---|---|
Molekularformel |
C8H5F2LiO |
Molekulargewicht |
162.1 g/mol |
IUPAC-Name |
lithium;2,2-difluoroethenoxybenzene |
InChI |
InChI=1S/C8H5F2O.Li/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H;/q-1;+1 |
InChI-Schlüssel |
WRHZPJBCWGVSIJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)O[C-]=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



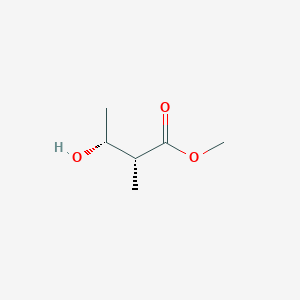
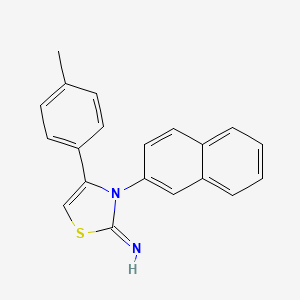



![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)

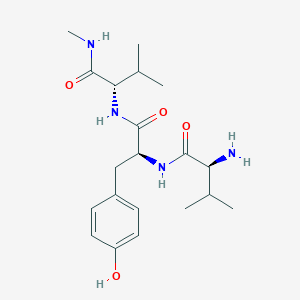
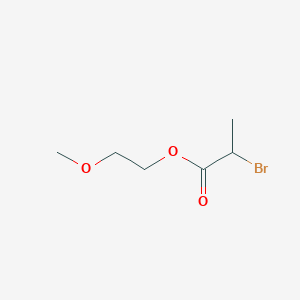
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
